molecular formula C13H18BrN3O2 B6214787 tert-butyl 3-[(5-bromopyrimidin-2-yl)methyl]azetidine-1-carboxylate CAS No. 2731008-38-9

tert-butyl 3-[(5-bromopyrimidin-2-yl)methyl]azetidine-1-carboxylate

Cat. No. B6214787
CAS RN: 2731008-38-9
M. Wt: 328.2
InChI Key:
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Description

Tert-butyl 3-[(5-bromopyrimidin-2-yl)methyl]azetidine-1-carboxylate, or TBPA, is a synthetic compound with a wide range of potential applications in the scientific field. TBPA is a white to off-white crystalline powder that is soluble in organic solvents, such as ethanol and methanol. It is a versatile compound that can be used as a starting material in the synthesis of a variety of compounds, such as drugs and other organic compounds.

Scientific Research Applications

TBPA has a wide range of potential applications in scientific research. It has been used as a starting material in the synthesis of various organic compounds, such as drugs and other organic compounds. It has also been used in the synthesis of peptides and peptidomimetics, as well as in the synthesis of new catalysts. In addition, TBPA has been used in the synthesis of anti-cancer agents, antibiotics, and other biologically active compounds.

Mechanism of Action

TBPA acts as a catalyst in the synthesis of various organic compounds. It is a proton donor and can facilitate the formation of a variety of covalent bonds. In addition, TBPA can also act as a nucleophile, allowing it to react with electrophiles and form new compounds.
Biochemical and Physiological Effects
TBPA has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of enzymes, such as cytochrome P450, which is involved in the metabolism of drugs and other compounds. In addition, TBPA has been shown to have anti-inflammatory, antioxidant, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

TBPA has a number of advantages and limitations when used in lab experiments. One of the main advantages of TBPA is that it is relatively inexpensive and easy to obtain. In addition, it is a versatile compound that can be used in a variety of different reactions. However, TBPA is also toxic and should be handled with care.

Future Directions

There are a number of potential future directions for TBPA. One potential direction is the use of TBPA in the synthesis of new drugs and other biologically active compounds. In addition, TBPA could be used in the development of new catalysts and in the synthesis of peptides and peptidomimetics. Finally, TBPA could be used to explore new biochemical and physiological effects, such as its anti-inflammatory, antioxidant, and anti-cancer effects.

Synthesis Methods

TBPA can be synthesized in a variety of ways, with the most common being the reaction of tert-butyl bromide with 5-bromopyrimidine-2-ylmethyl azetidine-1-carboxylate. This reaction is conducted in an organic solvent, such as dichloromethane, at a temperature of 0°C. The reaction yields TBPA in a yield of approximately 90%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-[(5-bromopyrimidin-2-yl)methyl]azetidine-1-carboxylate involves the reaction of tert-butyl 3-azetidinylcarbamate with 5-bromopyrimidine-2-methanol in the presence of a base.", "Starting Materials": [ "tert-butyl 3-azetidinylcarbamate", "5-bromopyrimidine-2-methanol", "Base (e.g. sodium hydride, potassium carbonate)", "Solvent (e.g. DMF, DMSO)" ], "Reaction": [ "Step 1: Dissolve tert-butyl 3-azetidinylcarbamate in a suitable solvent.", "Step 2: Add a base to the reaction mixture and stir for a few minutes.", "Step 3: Add 5-bromopyrimidine-2-methanol to the reaction mixture and stir for several hours at room temperature.", "Step 4: Quench the reaction with water and extract the product with a suitable organic solvent.", "Step 5: Purify the product by column chromatography or recrystallization." ] }

CAS RN

2731008-38-9

Molecular Formula

C13H18BrN3O2

Molecular Weight

328.2

Purity

95

Origin of Product

United States

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